Doxepin-N-β-D-Glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

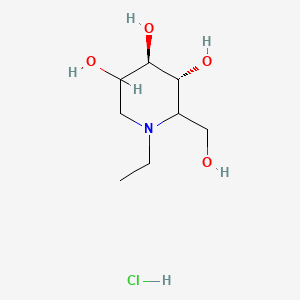

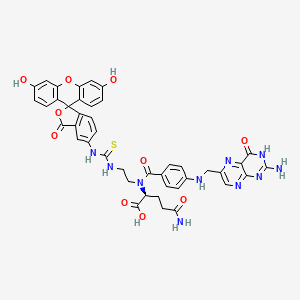

Doxepin-N-β-D-Glucuronide is a metabolite of doxepin, a tricyclic antidepressant. This compound is formed through the glucuronidation process, where doxepin is conjugated with glucuronic acid. The molecular formula of this compound is C25H29NO7, and it has a molar mass of 455.5 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Doxepin-N-β-D-Glucuronide involves the glucuronidation of doxepin. This process typically requires the presence of UDP-glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to doxepin. The reaction conditions often include a buffered solution with a pH suitable for enzyme activity, typically around pH 7.4 .

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods using recombinant UGT enzymes expressed in microbial systems. These systems can be optimized for high yield and purity of the product. The use of solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) can further enhance the efficiency and accuracy of the production process .

Análisis De Reacciones Químicas

Types of Reactions

Doxepin-N-β-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. It is relatively stable under physiological conditions but can be hydrolyzed back to doxepin and glucuronic acid under acidic or basic conditions.

Common Reagents and Conditions

The hydrolysis of this compound can be facilitated by acidic or basic reagents such as hydrochloric acid or sodium hydroxide. Enzymatic hydrolysis can also be achieved using β-glucuronidase.

Major Products Formed

The major products formed from the hydrolysis of this compound are doxepin and glucuronic acid .

Aplicaciones Científicas De Investigación

Doxepin-N-β-D-Glucuronide is used extensively in scientific research to study drug metabolism and pharmacokinetics. It serves as a crucial tool to investigate the body’s response to doxepin and its derivatives. This compound is also used in the development of assays to assess the inhibition of UGT enzymes, which is important for understanding drug-drug interactions and the safety profile of new chemical entities.

Mecanismo De Acción

The mechanism of action of Doxepin-N-β-D-Glucuronide is primarily related to its role as a metabolite of doxepin. Doxepin itself is a potent serotonin and norepinephrine reuptake inhibitor, which contributes to its antidepressant effects. The glucuronidation of doxepin to form this compound is a detoxification process that facilitates the excretion of doxepin from the body. This process involves the molecular targets and pathways associated with UGT enzymes .

Comparación Con Compuestos Similares

Similar Compounds

Dosulepin-N-β-D-Glucuronide: Another tricyclic antidepressant metabolite formed through glucuronidation.

Clomipramine-N-β-D-Glucuronide: A metabolite of clomipramine, also formed through glucuronidation.

Cyclizine-N-β-D-Glucuronide: A metabolite of cyclizine, an antihistamine, formed through glucuronidation

Uniqueness

Doxepin-N-β-D-Glucuronide is unique in its specific formation from doxepin, a widely used tricyclic antidepressant. Its study provides valuable insights into the metabolism and pharmacokinetics of doxepin, which can aid in optimizing therapeutic strategies and minimizing adverse effects .

Propiedades

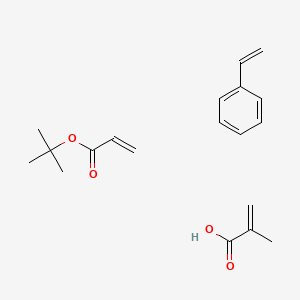

| { "Design of the Synthesis Pathway": "The synthesis pathway of Doxepin-N-β-D-Glucuronide involves the glucuronidation of Doxepin.", "Starting Materials": [ "Doxepin", "UDP-glucuronic acid" ], "Reaction": [ "Doxepin is reacted with UDP-glucuronic acid in the presence of UDP-glucuronosyltransferase enzyme", "The reaction results in the formation of Doxepin-N-β-D-Glucuronide" ] } | |

Número CAS |

1075185-73-7 |

Fórmula molecular |

C25H29NO7 |

Peso molecular |

455.507 |

Nombre IUPAC |

6-[[(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)propyl]-dimethylazaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C25H29NO7/c1-26(2,24-22(29)20(27)21(28)23(33-24)25(30)31)13-7-11-17-16-9-4-3-8-15(16)14-32-19-12-6-5-10-18(17)19/h3-6,8-12,20-24,27-29H,7,13-14H2,1-2H3/b17-11+ |

Clave InChI |

HIWVLLQQFXUDIX-GZTJUZNOSA-N |

SMILES |

C[N+](C)(CCC=C1C2=CC=CC=C2COC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B569184.png)